

6-Bromohexan-2-one CAS number and physical constants

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Compound of Interest

Compound Name: 6-Bromohexan-2-one

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An In-depth Technical Guide to 6-Bromohexan-2-one

This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed information on the physical constants, experimental protocols, and synthesis of **6-Bromohexan-2-one**.

Core Compound Information

CAS Number: 10226-29-6[1][2][3]

Molecular Formula: C₆H₁₁BrO[4][5][6]

Synonyms: 6-Bromo-2-hexanone, 1-Bromo-5-hexanone, 5-Oxohexyl Bromide[2][3][4][6]

6-Bromohexan-2-one is a bifunctional organic compound containing both a ketone and an alkyl bromide functional group. This dual reactivity makes it a valuable intermediate in organic synthesis, particularly for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[5][7] Its utility lies in its ability to participate in nucleophilic substitution reactions at the bromine-bearing carbon and various transformations at the ketone group.[7]

Physical and Chemical Properties

The physical and chemical properties of **6-Bromohexan-2-one** are summarized in the table below, providing a quick reference for experimental planning and execution.

Property	Value
Molecular Weight	179.06 g/mol [2]
Appearance	Pale-yellow Liquid[5]
Melting Point	50-53 °C[1][4]
Boiling Point	227.2 °C at 760 mmHg[4][5]214-215 °C (with decomposition)[1]104-105 °C at 3.19 kPa[1]
Density	1.298 g/cm ³ [4][5]
Flash Point	78.2 °C[1][4]
Vapor Pressure	0.0784 mmHg at 25 °C[1][4]
Refractive Index	1.457[4]
Solubility	Soluble in alcohol and ether[1]
Storage Conditions	Store in a freezer under an inert atmosphere at -20°C[1][4]

Experimental Protocols: Synthesis of 6-Bromoheptan-2-one

Several synthetic routes to **6-Bromoheptan-2-one** have been reported. The following are detailed methodologies for its preparation.

Method 1: Synthesis from 1,3-Bromochloropropane and Ethyl Acetoacetate

This method involves a multi-step process including cyclization, ring opening, elimination, and bromination.[1]

Step 1: Cyclization

- Mix ethanol and anhydrous potassium carbonate in a reaction vessel.
- Stir the mixture and cool it to below 10°C.

- Add ethyl acetoacetate dropwise to the cooled mixture.
- Following the addition of ethyl acetoacetate, add 1,3-bromochloropropane.
- Reflux the reaction mixture at 78-80°C for 5 hours.
- After reflux, cool the mixture and filter to remove solids. Wash the filter residue with ethanol.
- Combine the filtrate and the ethanol washings. Recover the ethanol under reduced pressure.
- Collect the fraction at 102-107°C (1.33-2 kPa) to obtain 2-methyl-3-ethoxycarbonyl-5,6-dihydropyran. The yield for this step is reported to be over 80%.^[1]

Step 2: Ring Opening, Elimination, and Bromination

- To a reaction pot, add the 2-methyl-3-ethoxycarbonyl-5,6-dihydropyran, hydrobromic acid, and sodium bromide.
- Stir the mixture and add sulfuric acid dropwise at 15°C.
- Maintain the temperature and stir for 1 hour, then reflux for 3 hours.
- Cool the reaction mixture and add a water-soluble salt.
- Extract the product three times with chloroform.
- Distill the combined chloroform extracts to recover the chloroform.
- Perform a final distillation under reduced pressure, collecting the fraction at 98-104°C (1.33-2 kPa) to yield **6-Bromohexan-2-one**.^[1]

Method 2: Oxidation of 6-Bromohexan-2-ol

This protocol utilizes the selective oxidation of a secondary alcohol to a ketone.^[7]

- Dissolve 6-bromohexan-2-ol in anhydrous dichloromethane in a suitable reaction flask.
- Add pyridinium chlorochromate (PCC) to the solution. PCC is a selective oxidizing agent that converts secondary alcohols to ketones without affecting the alkyl bromide.^[7]

- Stir the reaction mixture at room temperature until the oxidation is complete (monitor by TLC or GC).
- Upon completion, work up the reaction mixture to isolate the crude product.
- Purify the crude product, typically by column chromatography, to obtain pure **6-Bromohexan-2-one**.

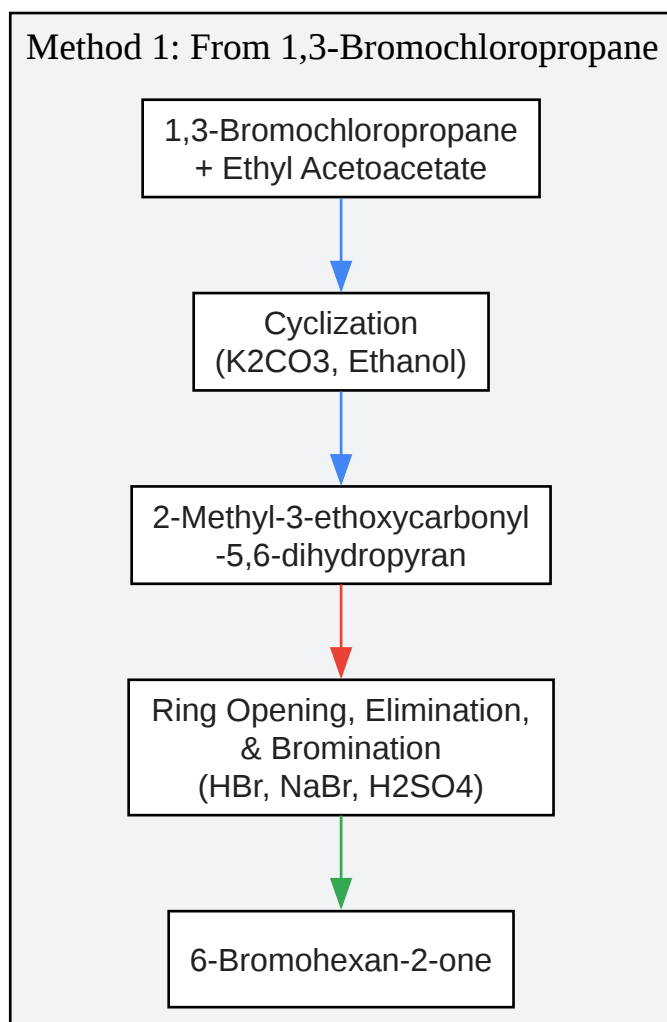
Method 3: Acid-Catalyzed Bromination of Hexan-2-one

This method involves the direct bromination of a ketone at the α -position via an enol intermediate.^[7]

- In a reaction vessel, dissolve hexan-2-one in a suitable solvent.
- Add an acid catalyst, such as hydrobromic acid (HBr) or acetic acid. The acid catalyzes the formation of the enol tautomer of hexan-2-one.^[7]
- Slowly add molecular bromine (Br₂) to the reaction mixture. The electron-rich enol acts as a nucleophile and attacks the bromine.^[7]
- Control the reaction conditions (temperature and addition rate of bromine) to favor the desired monobromination.
- After the reaction is complete, quench any remaining bromine and work up the reaction to isolate the crude **6-Bromohexan-2-one**.
- Purify the product via distillation or chromatography.

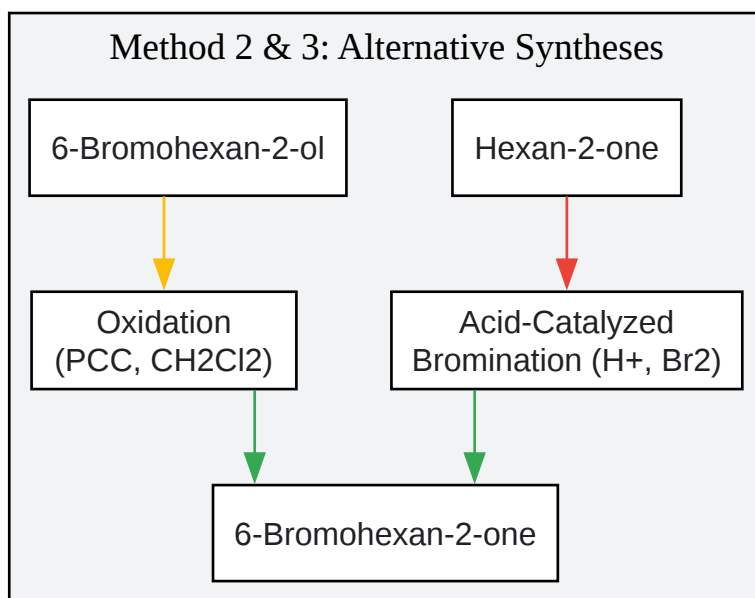
Logical Workflow and Synthesis Pathway

The following diagrams illustrate the synthesis of **6-Bromohexan-2-one**, providing a visual representation of the experimental workflows.



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Caption: Synthesis of **6-Bromohexan-2-one** via cyclization and subsequent ring-opening.



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Caption: Alternative synthetic routes to **6-Bromohexan-2-one**.

Applications in Synthesis

6-Bromohexan-2-one is a key building block in the synthesis of more complex molecules. For instance, it is used in the synthesis of 7-(5'-oxohexyl)-1,3-dibutyl xanthine, a derivative of xanthine. In this reaction, **6-Bromohexan-2-one** (also referred to as 1-bromo-5-hexanone) is dissolved in ethanol and reacts with sodium 1,3-dibutyl xanthine under reflux for approximately 24 hours to yield the target molecule, demonstrating its role as a precursor in constructing pharmacologically relevant compounds.[7]

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